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Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of

endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into

the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier

poses a significant challenge for drug delivery to the brain. Consequently, assessing the

permeability of drug candidates across the BBB is a critical step in neuro-pharmacology and

drug development.[2] In vitro BBB models, such as those utilizing the human cerebral

microvascular endothelial cell line hCMEC/D3, offer a reproducible and scalable platform for

such assessments.[3][4]

This application note provides a detailed protocol for establishing an in vitro BBB model and

using it to quantify the permeability of Fluvastatin, a synthetic HMG-CoA reductase inhibitor.

We also describe methods to evaluate the barrier integrity via Transendothelial Electrical

Resistance (TEER) and to investigate the role of key efflux transporters like P-glycoprotein (P-

gp).

Background Successful in vitro BBB models mimic the key characteristics of the neurovascular

unit, which, in vivo, includes brain microvascular endothelial cells (BMECs), astrocytes, and

pericytes.[5] Co-culturing BMECs with astrocytes and pericytes enhances the formation of tight

junctions, leading to higher TEER values and lower paracellular permeability, thus creating a

more physiologically relevant model.[6][7][8]
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A crucial function of the BBB is the expression of ATP-binding cassette (ABC) efflux

transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics

out of the brain.[9] Understanding a drug's interaction with these transporters is vital for

predicting its CNS concentration. Studies have consistently shown that Fluvastatin is not a

significant substrate or inhibitor of P-glycoprotein, suggesting its passage across the BBB is

likely governed by passive diffusion and not limited by P-gp mediated efflux.[10][11][12]

Data Presentation
Table 1: Comparative Permeability and TEER Values in In Vitro BBB Models

Compound
In Vitro Model
System

Apparent
Permeability
(Papp)

TEER (Ω·cm²) Reference

Fluvastatin

Primary Bovine

Brain Endothelial

Cells

7.2 x 10⁻⁶ cm/s

(4.32 x 10⁻⁴

cm/min)¹

Not Reported [13]

Lovastatin

Primary Bovine

Brain Endothelial

Cells

1.83 x 10⁻⁴ cm/s

(1.1 x 10⁻²

cm/min)¹

Not Reported [13]

Sodium

Fluorescein

hCMEC/D3

Monoculture

~0.5 - 1.5 x 10⁻⁶

cm/s
~30 - 100 [14][15]

Sucrose

Mouse

Endothelial/Astro

cyte Co-culture

4.5 x 10⁻⁶ cm/s ~800 [8]

¹Original data in cm/min was converted to cm/s for standardization (1 min = 60 s).

Experimental Workflow
A typical workflow for assessing drug permeability across an in vitro BBB model involves

several key stages, from model setup and validation to the transport experiment and final data

analysis.
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Phase 1: Model Setup

Phase 2: Barrier Validation

Phase 3: Permeability Assay

Phase 4: Analysis

Coat Transwell® inserts
(e.g., Collagen IV)

Seed Brain Endothelial Cells
(e.g., hCMEC/D3) on insert

Seed Astrocytes/Pericytes
in bottom well (optional)

Incubate until confluent monolayer forms
(3-7 days)

Measure Transendothelial
Electrical Resistance (TEER)

Select inserts with
TEER > threshold

Equilibrate cells with
Transport Buffer (e.g., HBSS)

Add Fluvastatin to
Apical (Donor) Chamber

Collect samples from
Basolateral (Receiver) Chamber

at time points (e.g., 30, 60, 90, 120 min)

Quantify Fluvastatin concentration
(e.g., LC-MS/MS)

Calculate Apparent Permeability
Coefficient (Papp)

Click to download full resolution via product page

Caption: Experimental workflow for Fluvastatin permeability assessment.

Experimental Protocols
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Protocol 1: Establishment of a Co-culture In Vitro BBB
Model
This protocol describes setting up a non-contact co-culture model using hCMEC/D3 cells with

primary human astrocytes, which enhances barrier properties.[8]

Materials:

hCMEC/D3 cells

Primary Human Astrocytes

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

Endothelial Cell Basal Medium (supplemented)

Astrocyte Medium

Rat tail Collagen Type I or Human Collagen IV

Fibronectin

Procedure:

Coating Transwell® Inserts:

Dilute Collagen I/IV (50 µg/mL) and Fibronectin (10 µg/mL) in sterile PBS.

Add 100 µL of the coating solution to the apical side of each insert.

Incubate for at least 2 hours at 37°C (or overnight at 4°C). Aspirate excess solution before

cell seeding.

Seeding Astrocytes (Bottom Chamber):

Culture and expand primary human astrocytes according to the supplier's protocol.

Seed astrocytes into the bottom of a 24-well plate at a density of 30,000 cells/cm².

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4853841/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow cells to attach and grow for 24-48 hours in Astrocyte Medium.

Seeding hCMEC/D3 Cells (Apical Chamber):

Culture hCMEC/D3 cells to ~80-90% confluency.

Trypsinize and resuspend the cells in endothelial cell medium.

Seed hCMEC/D3 cells onto the coated Transwell® inserts at a density of 40,000-60,000

cells/cm².

Place the inserts into the 24-well plate containing the astrocytes.

Co-culture:

Culture the system for 4-6 days. Change the medium in both apical and basolateral

compartments every 2 days.

The endothelial cells should form a tight, confluent monolayer. Proceed to barrier

validation.
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Transwell® Co-Culture BBB Model
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Caption: Diagram of a non-contact co-culture in vitro BBB model.

Protocol 2: Measurement of Transendothelial Electrical
Resistance (TEER)
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TEER is a quantitative measure of barrier integrity, reflecting the tightness of the tight junctions.

[16][17]

Materials:

EVOM2™ Voltohmmeter with STX2 "chopstick" electrodes or equivalent.

Sterile 70% ethanol for electrode sterilization.

Pre-warmed culture medium or transport buffer.

Procedure:

Sterilize the electrodes by wiping with 70% ethanol and allowing them to air dry in a sterile

hood.

Allow the cell culture plate to equilibrate to room temperature for 15-20 minutes to ensure

stable readings.[18]

Place the shorter electrode into the apical chamber and the longer electrode into the

basolateral chamber, ensuring the electrodes are submerged and not touching the cell

monolayer.

Record the resistance reading (in Ω).

Measure the resistance of a blank, cell-free coated insert containing medium to determine

the background resistance.

Calculate the TEER value using the following formula:

TEER (Ω·cm²) = [Resistance (Ω) of monolayer - Resistance (Ω) of blank] x Effective

surface area of the insert (cm²)

Monolayers are typically ready for permeability experiments when TEER values are stable

and have reached a desired plateau (e.g., >100 Ω·cm² for hCMEC/D3 co-cultures).[19]
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Protocol 3: Fluvastatin Permeability Assay (Apical-to-
Basolateral)
This protocol measures the transport of Fluvastatin from the "blood" side to the "brain" side of

the model.[20][21]

Materials:

Established in vitro BBB model with validated TEER.

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

Fluvastatin sodium salt.

Lucifer Yellow (paracellular marker/internal control).

Analytical equipment (e.g., LC-MS/MS) for Fluvastatin quantification.

Procedure:

Gently wash the apical and basolateral compartments twice with pre-warmed HBSS.

Add fresh HBSS to both compartments (e.g., 0.5 mL to apical, 1.5 mL to basolateral for a 12-

well format) and incubate for 30 minutes at 37°C to equilibrate.

Prepare the donor solution by dissolving Fluvastatin (e.g., at a final concentration of 10 µM)

and Lucifer Yellow (50 µM) in HBSS.

Aspirate the medium from the apical (donor) chamber and replace it with the Fluvastatin
donor solution.

At designated time points (e.g., 30, 60, 90, and 120 minutes), take a sample (e.g., 100 µL)

from the basolateral (receiver) chamber. Replace the volume with fresh, pre-warmed HBSS

to maintain sink conditions.

At the end of the experiment, take a sample from the apical chamber to confirm the initial

concentration.
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Analyze the concentration of Fluvastatin in the collected samples using a validated LC-

MS/MS method.

Calculate the apparent permeability coefficient (Papp) using the formula:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber, in

µmol/s).

A is the surface area of the membrane (cm²).

C₀ is the initial concentration in the donor chamber (µmol/cm³ or µM).

Protocol 4: Assessing P-glycoprotein (P-gp)
Involvement
To confirm that Fluvastatin is not a P-gp substrate, a bi-directional permeability assay is

performed. The ratio of Papp in the basolateral-to-apical (B-A) direction to the apical-to-

basolateral (A-B) direction is calculated. An efflux ratio >2 is typically indicative of active efflux.

[9]

Procedure:

Perform the A-B permeability assay as described in Protocol 3.

Simultaneously, perform a B-A permeability assay. For this, add the Fluvastatin donor

solution to the basolateral chamber and sample from the apical chamber over the same time

course.

Calculate Papp for both directions (Papp, A-B and Papp, B-A).

Calculate the Efflux Ratio (ER):

ER = Papp, B-A / Papp, A-B
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A known P-gp substrate (e.g., Quinidine) should be run as a positive control. Fluvastatin is

expected to have an ER of approximately 1, indicating no significant efflux.[10][11]

P-glycoprotein (P-gp) Efflux Mechanism

Endothelial Cell

Blood
(Apical)

Fluvastatin

Passive
Diffusion

P-gp Substrate
(e.g., Quinidine)

Passive
Diffusion

Brain
(Basolateral)

Passive
Diffusion

P-gp
(Efflux Pump)

 ATP->ADP 
 Efflux 
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Caption: P-gp mediated efflux of substrates at the BBB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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